Flutemetamol F-18
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET). |
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CAS No. |
765922-62-1 |
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |
InChI Key |
VVECGOCJFKTUAX-HUYCHCPVSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Isomeric SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Other CAS No. |
765922-62-1 |
Synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Radiochemical Synthesis and Precursor Research
Radionuclide Production and Isotopic Properties of Fluorine-18 (B77423)
Fluorine-18 (¹⁸F) is a radioactive isotope of fluorine with a mass number of 18. It is a widely used radioisotope in PET due to its favorable nuclear and physical characteristics. nih.govacs.orgfrontiersin.org ¹⁸F decays by positron emission (β⁺ decay) in approximately 97% of cases, with a half-life of 109.77 minutes. nih.govacs.orgfrontiersin.orgwikipedia.orgradiacode.com This half-life is suitable for labeling a variety of molecules and allows for the distribution of the radiotracer from the production site to imaging centers. nih.govwikipedia.orgucla.edu The positron emitted by ¹⁸F has a low energy (maximal positron energy of 0.635 MeV), which results in a short diffusion range in tissue, contributing to high-resolution PET images. nih.govacs.orgfrontiersin.org
The primary method for producing ¹⁸F for radiopharmaceutical production is through nuclear reactions in a cyclotron or linear particle accelerator. wikipedia.orgopenmedscience.comchemlin.org The most common nuclear reaction employed is the bombardment of enriched oxygen-18 water ([¹⁸O]H₂O) with high-energy protons (typically around 18 MeV) via the ¹⁸O(p,n)¹⁸F reaction. acs.orgwikipedia.orgopenmedscience.comchemlin.orgmnsu.eduopenmedscience.com This reaction yields ¹⁸F in the form of an aqueous solution of [¹⁸F]fluoride ion ([¹⁸F]F⁻). acs.orgwikipedia.orgchemlin.org Another method involves the bombardment of neon-20 (B78926) (²⁰Ne) gas with deuterons (²H⁺) via the ²⁰Ne(d,α)¹⁸F reaction, which produces [¹⁸F]F₂ gas, used in electrophilic fluorination methods. nih.govacs.orgsnmjournals.orgnih.gov However, nucleophilic [¹⁸F]fluoride is generally preferred for its high specific activity, which is crucial for PET imaging of low-capacity systems like receptor-ligand binding. nih.govacs.org
Table 1: Isotopic Properties of Fluorine-18
| Property | Value |
| Half-life (t₁/₂) | 109.77 min |
| Decay Mode | Positron Emission (97%), Electron Capture (3%) acs.orgfrontiersin.orgwikipedia.org |
| Positron Energy (max) | 0.635 MeV |
| Decay Product | Oxygen-18 (¹⁸O) |
| Isotope Mass | 18.0009380 u |
Synthesis Pathways and Methodological Advancements in [¹⁸F]Flutemetamol Production
The synthesis of [¹⁸F]Flutemetamol involves incorporating the ¹⁸F radionuclide into the flutemetamol (B1248471) molecule. The prevailing synthesis route utilizes nucleophilic substitution with [¹⁸F]fluoride. snmjournals.orgunito.it
Nucleophilic Substitution Reactions
Nucleophilic radiofluorination is the primary strategy for synthesizing [¹⁸F]Flutemetamol. snmjournals.orgunito.itpatsnap.com This method typically involves the reaction of a suitable precursor molecule with activated [¹⁸F]fluoride. The [¹⁸F]F⁻ obtained from cyclotron production in water is not sufficiently nucleophilic for direct reaction due to solvation. acs.orgnih.gov To enhance its reactivity, the water is removed, and the fluoride (B91410) is activated, often by treatment with a phase transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base like potassium carbonate or bicarbonate. snmjournals.orgnih.govunito.it This process helps to desolvate the fluoride ion, making it a stronger nucleophile. nih.gov
In the synthesis of [¹⁸F]Flutemetamol, a common approach involves the nucleophilic displacement of a leaving group on a precursor molecule by the activated [¹⁸F]fluoride. snmjournals.orgunito.it One reported method involves the nucleophilic substitution of a nitro group on a precursor molecule, such as N-methyl-N-[4-(6-ethoxy-2-benzothiazolyl)-2-nitrophenyl]formamide (AH111907), with [¹⁸F]fluoride. unito.itsnmjournals.org This reaction is typically carried out at elevated temperatures in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). unito.it
Precursor Design and Optimization for Radiochemical Yield
The design of the precursor molecule is critical for achieving high radiochemical yields and purity of the final [¹⁸F]Flutemetamol product. Key considerations in precursor design include solubility under reaction conditions, the presence of appropriate leaving and protecting groups, and thermal stability. iaea.org
For [¹⁸F]Flutemetamol synthesis via nucleophilic substitution, the precursor often contains a good leaving group, such as a nitro group, which can be displaced by [¹⁸F]F⁻. unito.itsnmjournals.org The precursor molecule AH111907, an N-formyl protected nitro analogue, has been utilized for this purpose. unito.itsnmjournals.org The formyl protecting group on the aniline (B41778) nitrogen is important because attempting direct radiofluorination on the ortho-nitroaniline without protection would be challenging. nih.gov Protecting the aniline as the formamide (B127407) enables the displacement of the nitro group by [¹⁸F]fluoride. nih.gov After the nucleophilic substitution, the protecting group is typically removed through hydrolysis, often under acidic conditions, to yield [¹⁸F]Flutemetamol. snmjournals.orgunito.it
Optimization of the synthesis conditions, including temperature, reaction time, solvent, and the amount of precursor and catalyst, is essential to maximize the radiochemical yield and minimize side reactions. Automated synthesis modules are commonly used to ensure reproducibility and efficiency in [¹⁸F]Flutemetamol production. unito.itiba-radiopharmasolutions.com Reported radiochemical yields for [¹⁸F]Flutemetamol synthesis using automated systems and nucleophilic substitution have varied, with some methods achieving yields in the range of 15-25% (non-decay corrected). unito.it
Purification and Quality Control Methodologies for Research-Grade Tracer
Following radiochemical synthesis, purification and quality control are crucial to obtain research-grade [¹⁸F]Flutemetamol with high radiochemical purity and specific activity.
Purification is necessary to separate the desired [¹⁸F]Flutemetamol product from unreacted precursor, radiochemical byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of [¹⁸F]Flutemetamol. snmjournals.orgunito.itnih.gov Reversed-phase HPLC is commonly employed, allowing for the separation of compounds based on their hydrophobicity. snmjournals.orgunito.it While effective, HPLC can be inconvenient and costly, particularly for routine production. snmjournals.org
Advancements in purification methodologies have explored the use of Solid Phase Extraction (SPE) as an alternative to HPLC. snmjournals.orgresearchgate.net However, the physicochemical similarity between [¹⁸F]Flutemetamol and its deprotected precursor can make SPE separation challenging. snmjournals.org Research has focused on selectively transforming the unreacted nitro-containing precursor into more polar species using reducing agents or strong bases after the nucleophilic substitution step. snmjournals.orggoogle.com This chemical modification increases the difference in polarity between the desired product and the modified precursor, facilitating separation using reverse phase and normal phase SPE cartridges. snmjournals.orggoogle.com This approach allows for a cartridge-based purification process, potentially increasing ease of use and improving final yield. snmjournals.org
Quality control (QC) is a critical aspect of radiopharmaceutical production to ensure the identity, purity, and quality of the final product. For research-grade [¹⁸F]Flutemetamol, QC typically involves a series of tests. Radiochemical purity, which is the proportion of the total radioactivity that is in the desired chemical form, is commonly determined by HPLC with a radioactivity detector. nih.govfda.govfrontiersin.org Specifications for radiochemical purity are usually high, often exceeding 95% or 98%. unito.itallenpress.comfrontiersin.org Chemical purity is also assessed, often by HPLC with a UV detector, to quantify any residual chemical impurities, including unreacted precursor or byproducts. nih.govfrontiersin.org The specific activity, defined as the radioactivity per mole of the compound, is another important parameter determined by HPLC. unito.itfrontiersin.orgmdpi.com Other QC tests may include radionuclide identification by gamma ray spectroscopy to confirm the presence of ¹⁸F, as well as assessments of pH and appearance. fda.goviaea.org These QC methodologies ensure that the research-grade [¹⁸F]Flutemetamol meets the necessary standards for in vivo studies.
Table 2: Typical Quality Control Parameters for [¹⁸F]Flutemetamol
| Test | Method | Typical Specification |
| Radiochemical Purity | HPLC with Radioactivity Detector | > 95% or > 98% unito.itfrontiersin.orgallenpress.comfrontiersin.org |
| Chemical Purity | HPLC with UV Detector | Limit for impurities (e.g., < 5 µg/mL for some impurities) frontiersin.org |
| Specific Activity | HPLC | Varies depending on synthesis method and decay unito.itfrontiersin.orgmdpi.com |
| Radionuclide Identity | Gamma Ray Spectroscopy | 511 keV peak iaea.org |
| Appearance | Visual Examination | Clear, colorless solution iaea.org |
| pH | pH meter | 4.5 to 8.5 iaea.org |
Molecular Mechanism of Action and Target Interaction in Research Models
Ligand Binding Characteristics and Affinity Studies (in vitro/ex vivo)
Research studies, both in vitro and ex vivo, have investigated the binding characteristics of Flutemetamol (B1248471) F-18 to better understand its interaction with amyloid plaques. These studies provide crucial data on the strength and specificity of this binding. charterradiology.comrxlist.commedscape.com
The binding affinity of Flutemetamol to synthetic fibrillar β-amyloid in human Alzheimer's brain homogenates has been quantified. In in vitro binding studies, the dissociation constant (Kd) for flutemetamol was determined to be 6.7 nM. charterradiology.comfda.govrxlist.commedscape.comfda.govfda.gov This value indicates a high affinity binding to the target. charterradiology.comfda.govrxlist.commedscape.comfda.govfda.gov
Here is a table summarizing the dissociation constant:
| Target | Matrix | Kd (nM) | Reference |
| Fibrillar β-Amyloid | Human Alzheimer's Brain Homogenates | 6.7 | charterradiology.comfda.govrxlist.commedscape.comfda.govfda.gov |
Flutemetamol F-18 selectively binds to the fibrillary forms of amyloid beta (Aβ) plaques. patsnap.com This selective binding is attributed to the compound's chemical structure, which interacts with the beta-sheet conformation characteristic of amyloid fibrils. patsnap.com Studies have shown that this compound accumulates in areas containing beta-amyloid aggregates. fda.govdrugbank.com In postmortem human brain sections, the binding of radiolabeled or cyano-labeled flutemetamol has been localized to Alzheimer's disease-affected brain regions, co-localizing with areas of β-amyloid deposition. fda.gov Good correlations have been observed between flutemetamol binding and β-amyloid concentration, as determined by enzyme-linked immunosorbent assay (ELISA). fda.gov
Relationship to Thioflavin T Analogs
Flutemetamol is a synthetic analog of Thioflavin T, a dye known for its specific binding to amyloid fibrils. patsnap.comwikipedia.org Both this compound and its precursor, flutemetamol, share structural similarities with Thioflavin T, which underlies their ability to target amyloid plaques. patsnap.comfda.govnih.gov Other amyloid PET tracers, such as Carbon-11 labeled Pittsburgh Compound B (11C-PiB), are also analogs of Thioflavin T. nih.govoup.comsnmjournals.org This shared structural lineage highlights a common mechanism of interaction with amyloid aggregates.
Specificity and Selectivity Profiling in Research Settings (e.g., Autoradiography)
The specificity and selectivity of this compound binding have been evaluated in research settings using techniques such as autoradiography. charterradiology.comrxlist.commedscape.comallenpress.com Autoradiographic studies using post-mortem human brain sections have demonstrated the selective binding of [³H]flutemetamol to areas containing β-amyloid deposits. charterradiology.comrxlist.commedscape.comfda.govfda.gov These findings are supported by correlation studies with silver-stained protein and immunohistochemistry using monoclonal antibodies to β-amyloid, which further confirm the co-localization of flutemetamol binding with amyloid pathology. charterradiology.comrxlist.commedscape.comfda.govfda.gov In vitro autoradiography on brain tissue samples from patients with advanced Alzheimer's disease and transgenic mouse models overexpressing Aβ has also shown obvious binding in areas with Aβ plaques, with negligible binding in healthy tissue, indicating high specificity for Aβ plaques. allenpress.com Ex vivo autoradiographs have also demonstrated this compound binding to fibrillar Aβ deposits in the brains of transgenic mice models. researchgate.netnih.gov While this compound shows high affinity for amyloid plaques, studies have also investigated its binding in other tissues, such as atherosclerotic plaques, which can also contain amyloid species. nih.govmdpi.com In vitro binding of [¹⁸F]Flutemetamol to human carotid artery plaque showed specific accumulation in amyloid-positive areas. nih.gov
Preclinical Pharmacokinetics and Biodistribution Studies
In Vivo Distribution and Clearance in Animal Models
Preclinical studies in animal models, primarily rodents, have been instrumental in characterizing the in vivo behavior of Flutemetamol (B1248471) F-18. These studies reveal a tracer that effectively enters the brain and is subsequently cleared from the body, primarily through the liver and bile.
Blood-Brain Barrier Penetration
A critical characteristic for any brain imaging agent is its ability to cross the blood-brain barrier (BBB). nih.gov Studies in wild-type rats and mice have demonstrated that Flutemetamol F-18 readily penetrates the BBB. nih.govresearchgate.net This efficient entry into the brain is a prerequisite for its function as a diagnostic tool, allowing it to reach its target, the Aβ plaques. The lipophilicity of the compound is a key factor in this process, enabling it to traverse the lipid-rich membranes of the BBB. nih.gov
Brain Retention Kinetics
Once in the brain, the retention kinetics of this compound become important. In animal models, the tracer's uptake in the brain peaks within the first few minutes after injection and then begins to clear. researchgate.net However, the clearance rate is not uniform across all brain tissues. Due to its higher lipophilicity, this compound tends to clear more slowly from white matter compared to gray matter. nih.govresearchgate.net This characteristic can sometimes complicate the analysis of PET data, particularly in small animal imaging where the distinction between white and gray matter is less defined. nih.gov
Comparative Pharmacokinetic Analysis with Other Amyloid Tracers (e.g., [11C]PIB)
To better understand the properties of this compound, its pharmacokinetic profile has been compared to that of [11C]Pittsburgh compound B ([11C]PIB), a well-established amyloid PET tracer. nih.gov While both tracers are structurally similar and effectively image Aβ plaques, there are notable differences in their behavior. nih.gov
| Feature | This compound | [11C]PIB |
| Brain Clearance | Slower, especially from white matter | Faster |
| Metabolism | Faster | Slower |
| Lipophilicity | Higher | Lower |
| White Matter Uptake | Higher | Lower |
Interactive Data Table: Comparative Pharmacokinetics of this compound and [11C]PIB. This table is based on findings from multiple preclinical studies. nih.govresearchgate.netnih.gov
In vivo studies in rats and mice have shown that the pharmacokinetics of this compound resemble those of [11C]PIB. nih.govresearchgate.net Both tracers readily enter the brain and are excreted via the hepatobiliary pathway. nih.govresearchgate.net However, a key distinction is the slower clearance of this compound from the brain, particularly from white matter, which is attributed to its higher lipophilicity. nih.govresearchgate.net This increased retention in white matter is a consistent finding across studies. nih.govsnmjournals.orgnih.gov
Metabolite Profiling and Implications for Research Imaging
The metabolism of a PET tracer can significantly impact image quality and interpretation. In the case of this compound, it is metabolized more rapidly than [11C]PIB. nih.govresearchgate.net The resulting metabolites are generally more polar than the parent compound. researchgate.net This increased polarity makes them less likely to cross the blood-brain barrier, which is a desirable characteristic for a brain imaging agent as it reduces the potential for background signal from metabolites. researchgate.net
Following intravenous injection, this compound plasma concentrations decrease significantly within the first 20 minutes. snmmi.org The radioactivity present in the circulation during the typical imaging window is primarily associated with these polar metabolites. snmmi.org This rapid clearance of the parent compound from the blood and the formation of brain-impermeable metabolites contribute to a good signal-to-noise ratio in the resulting PET images.
Advanced Imaging Science and Methodologies
Principles of Positron Emission Tomography with [18F]Flutemetamol
PET imaging with [18F]Flutemetamol relies on the tracer's ability to selectively bind to fibrillar amyloid-beta plaques in the brain medscape.comfda.gov. Following intravenous injection, [18F]Flutemetamol diffuses into the brain fda.gov. Over time, the tracer clears from areas without significant amyloid-beta accumulation, primarily through blood flow, while it is retained in cortical regions containing amyloid aggregates fda.gov. The fluorine-18 (B77423) isotope within the tracer undergoes radioactive decay by emitting positrons fda.gov. When a positron annihilates with an electron, two gamma rays are produced in opposite directions. A PET scanner detects these coincident gamma rays, and this information is used to reconstruct images showing the distribution of the tracer in the brain, reflecting the density of amyloid plaques nih.govfda.gov. Differences in signal intensity between brain regions form the basis for image interpretation fda.gov.
Image Acquisition Protocols for Research Studies (e.g., Scan Window Optimization)
Image acquisition protocols for [18F]Flutemetamol PET in research studies are designed to capture the differential retention of the tracer in amyloid-beta-rich areas. A common protocol involves acquiring PET images starting approximately 90 minutes after intravenous administration of the radiotracer nih.govsnmmi.orgiospress.comnih.gov. Images are typically acquired for a duration of 20 minutes nih.govsnmmi.orgnih.gov. Three-dimensional acquisition mode is often recommended due to its increased sensitivity snmmi.orgsnmjournals.org. Patient positioning is crucial, with the anterior commissure – posterior commissure plane typically aligned perpendicular to the bore-axis of the PET scanner snmmi.org.
Research studies have explored optimization of scan windows for quantitative analysis. While static scans at a single time point are often used in large or multi-center studies for diagnostic purposes, dynamic scanning protocols may be required in research settings to obtain higher sensitivity for measuring longitudinal changes in amyloid load amypad.eu. Dynamic protocols, however, can be long (e.g., 110 minutes), impacting patient comfort and scanner efficiency amypad.eu. Dual-time-window protocols, which acquire data during early and late phases, offer an alternative by providing information on both tracer uptake and binding, with a resting period in between scans amypad.eu. Studies simulating time-activity curves have aimed to define optimal dual-time-window protocols that maximize the resting period while minimizing quantification bias amypad.eunih.govnih.gov. Results suggest that larger intervals between the early and late phases can lead to increased bias and outliers in amyloid estimation amypad.eunih.govnih.gov. A dual-time-window protocol of 0-30 minutes and 90-110 minutes post-injection has been suggested as optimal for accurate amyloid estimation while allowing for interleaved scanning protocols amypad.eunih.govnih.gov.
Image Reconstruction Techniques and Artifact Mitigation in Research
Image reconstruction techniques are essential for converting the raw PET data into usable images. Iterative reconstruction techniques, such as ordered-subsets expectation maximization (OSEM), are commonly used for [18F]Flutemetamol PET images iospress.comsnmjournals.org. The optimal number of iterations and subsets may be less than that used for other PET tracers like [18F]FDG, as amyloid images can be lower-count studies snmjournals.org. Research indicates that image reconstruction methods can affect quantitative measures and software-aided assessment of pathology nih.gov. Therefore, caution is advised when using different reconstruction methods than those used to generate normal databases for software analysis nih.gov.
Artifacts can impact the quality and interpretation of [18F]Flutemetamol PET images in research. Patient motion during the scan is a significant concern, as it can cause blurring within and between frames, misregistration between PET and CT data (if performed), and errors in scatter estimation and attenuation correction snmjournals.org. This can potentially decrease accuracy snmjournals.org. Mitigation strategies for motion artifacts are important in research protocols. Additionally, metal within the field of view during CT scanning (used for attenuation correction) can lead to artifacts that propagate into the PET images snmjournals.org. Understanding and mitigating these artifacts are crucial for accurate research findings.
Visual Interpretation Methodologies in Research Contexts
Visual interpretation of [18F]Flutemetamol PET images in research contexts often involves trained readers assessing the pattern and intensity of tracer uptake in specific brain regions to determine the presence and extent of amyloid-beta deposition gehealthcare.comfda.govneurology.org. A common approach involves a qualitative assessment, classifying scans as either positive or negative for cerebral cortical amyloid status fda.gov. Negative scans typically show more radioactivity signal in the white matter than in the gray matter, resulting in a distinct gray-white matter contrast fda.gov. Positive scans, conversely, show a loss of this contrast and/or increased cortical gray matter signal fda.gov.
In research, visual interpretation is often compared and sometimes supplemented with quantitative analysis methods, such as calculating Standardized Uptake Value Ratios (SUVRs) nih.govsnmjournals.orgnih.govresearchgate.net. SUVR is the ratio of the tracer uptake in a region of interest (ROI) to the uptake in a reference region nih.gov. The cerebellar cortex or pons are commonly used as reference regions because they are typically less affected by amyloid deposition snmjournals.orgresearchgate.net. Studies have shown a strong correlation between visual interpretation and quantitative measures like SUVR snmjournals.orgnih.gov. While visual interpretation is the basis for clinical approval, quantification can potentially reduce inter-reader variability and aid in monitoring subtle changes, which is particularly relevant in research, such as clinical trials evaluating anti-amyloid therapies diva-portal.orgsnmjournals.org. Research also explores the use of visual scoring systems that grade the extent of amyloid positivity across different brain regions researchgate.net.
Quantitative Image Analysis and Modeling Approaches
Standardized Uptake Value Ratio (SUVR) Quantification Methodologies
The Standardized Uptake Value Ratio (SUVR) is a widely used semi-quantitative method for analyzing Flutemetamol (B1248471) F-18 PET data. It involves calculating the ratio of tracer uptake in a target region of the brain to the uptake in a reference region assumed to be relatively free of amyloid deposition snmjournals.orgmdpi.com. This ratio provides a measure of specific binding in the target region normalized to non-specific binding or tracer delivery represented by the reference region researchgate.net. SUVR values typically reach a plateau around 80-90 minutes post-injection and remain relatively constant thereafter, allowing for static PET scan acquisition in this time window turkupetcentre.net.
Selection of Reference Regions (e.g., Pons, Whole Cerebellum, Cerebellar Gray Matter)
The choice of reference region significantly impacts the magnitude of SUVR values in Flutemetamol F-18 PET imaging snmjournals.org. Commonly used reference regions include the pons, whole cerebellum, and cerebellar gray matter snmjournals.orgresearchgate.netturkupetcentre.net.
Pons: The pons is considered a "hot" region in this compound scans, meaning it shows relatively high tracer uptake. Normalizing against the pons generally results in lower SUVR values compared to using cerebellar gray matter snmjournals.org. Studies have shown that using the pons as a reference region can provide good concordance with visual reads and histopathology snmjournals.orgnih.gov.
Whole Cerebellum: The whole cerebellum includes both areas of low and high tracer uptake. SUVRs normalized to the whole cerebellum tend to fall between those normalized to the pons and cerebellar gray matter snmjournals.org. The whole cerebellum is frequently used as a reference region, including in methods for Centiloid conversion d-nb.infofrontiersin.org.
Cerebellar Gray Matter: Cerebellar gray matter is a region with low this compound uptake and is often preferred as a reference region due to its presumed low amyloid-β pathology, particularly in the early stages of Alzheimer's disease snmjournals.orgturkupetcentre.net.
While the choice of reference region affects the absolute SUVR values, studies have shown that differences in results for different composite regions are often small when comparing against histopathology or visual reads snmjournals.org. Research suggests that the whole cerebellum or whole cerebellum with brainstem may be reasonable choices for reference regions when converting this compound SUVRs into Centiloid units to increase standardization accuracy researchgate.net.
Composite SUVR Derivation
Composite SUVR values have demonstrated the ability to differentiate between patient groups, such as probable Alzheimer's disease subjects and healthy volunteers d-nb.info. The use of a composite region sampling areas from the frontal, parietal, lateral temporal, and anterior and posterior cingulate cortices has been evaluated with different reference regions snmjournals.org.
Centiloid Scale Harmonization and Conversion in Multi-Tracer Studies
The Centiloid (CL) scale is a standardized method developed to harmonize amyloid PET quantification across different tracers and analysis methods, allowing for direct comparison of results from various studies and centers d-nb.inforesearchgate.net. The Centiloid scale anchors amyloid burden to 0 CL, representing the average uptake in young amyloid-negative individuals, and 100 CL, representing the average uptake in patients with typical Alzheimer's disease dementia nih.gov.
Conversion of this compound SUVR values to the Centiloid scale enables the integration and comparison of this compound data with data acquired using other amyloid tracers like C-11 Pittsburgh Compound B (PiB), F-18 Florbetapir, and F-18 Florbetaben d-nb.inforesearchgate.netnih.gov. This harmonization is achieved through calibration studies that establish conversion equations between the tracer-specific SUVRs and the Centiloid scale nih.govresearchgate.net. For example, a strong correlation has been observed between this compound SUVR and Centiloid units, with derived conversion equations available nih.govresearchgate.net.
The Centiloid scale is particularly valuable in multi-center studies and clinical trials, facilitating the pooling and analysis of data acquired with different tracers and methodologies d-nb.infonih.gov. While conversion methods exist, the accuracy can be influenced by factors such as the chosen reference region and the specific software used for quantification researchgate.netnih.gov.
Data Table: Example Conversion Equation (Illustrative based on search results)
| Tracer | Reference Region | Conversion Equation (SUVR to Centiloid) | R² | Source |
| This compound | In-house | Centiloid = (120.2 × SUVR) – 144.5 | 0.95 | nih.gov |
| This compound | Pons | CL = (121.42 * SUVR-Flute) − 121.16 | Not specified | researchgate.net |
| This compound | Pons (PMOD) | CL = (115.24 * SUVR-Flute) − 107.86 | Not specified | researchgate.net |
| This compound | Pons (FSL) | CL = (120.32 * SUVR-Flute) − 112.75 | Not specified | researchgate.net |
Kinetic Modeling and Compartmental Analysis in Research
Kinetic modeling and compartmental analysis provide a more detailed quantitative assessment of tracer kinetics within brain tissues compared to static SUVR methods. These approaches analyze dynamic PET data acquired over a period of time after tracer injection to estimate parameters related to tracer delivery, binding, and clearance diagnosticimaging.comyale.edu. While more complex and requiring arterial blood sampling for a true input function (though image-derived input functions are also used), kinetic modeling can provide absolute measures of tracer binding that are less sensitive to variations in tracer delivery or non-specific binding diva-portal.orgresearchgate.net.
For this compound, a reversible two-tissue compartmental model (2TCM) has generally been found to fit the dynamic PET data well, particularly in the myocardium in the context of cardiac amyloidosis turkupetcentre.netyale.edusnmjournals.orgsnmjournals.org. This model accounts for the movement of the tracer between the plasma, a tissue compartment representing free and non-specifically bound tracer, and a second tissue compartment representing specifically bound tracer diva-portal.org.
Reliability, Reproducibility, and Test-Retest Variability of Quantitative Measures
Assessing the reliability, reproducibility, and test-retest variability of quantitative measures derived from this compound PET is crucial for their use in clinical trials and longitudinal studies. ucl.ac.uksnmjournals.orgnih.gov Test-retest variability quantifies the expected variation in measurements when a subject is scanned multiple times within a short period, assuming no biological change. ucl.ac.uksnmjournals.org
Studies have reported high test-retest replicability for this compound SUVRs. Test-retest variability of regional SUVRs has been reported to be between 1% and 4%. researchgate.net Another study specifically reported a test-retest variability of 1.5% ± 0.7% for [18F]-flutemetamol SUVR using a cerebellar cortex reference region. researchgate.netsnmjournals.org Composite SUVR values have shown test-retest variability ranging from 1.14% to 2.27%. d-nb.info The intraclass correlation coefficient (ICC), a measure of reliability, has been reported to be high for this compound, with values around 0.96, indicating strong test-retest consistency. snmjournals.orgsnmjournals.org
These findings suggest that the variability observed between test and retest scans is primarily due to underlying differences in protein deposition across individuals rather than measurement error. ucl.ac.uk
Reliable Change Index for Longitudinal Assessments
The Reliable Change Index (RCI) is a statistical method used to determine if a change in a measurement over time for an individual is statistically significant, beyond what would be expected due to measurement error or normal variability. nih.gov It is frequently used in clinical neuropsychology to assess cognitive change and can be applied to quantitative PET metrics like SUVRs to evaluate longitudinal changes in amyloid uptake. nih.gov
A study examining long-term changes in [18F]-Flutemetamol uptake in non-demented older adults over 3.6 years utilized the Reliable Change Index. nih.govnih.gov Using a baseline SUVR standard deviation (s1) of 0.10 and a test-retest correlation (r12) of 0.96, the calculated RCI value was ±0.046. nih.gov This value represents a 90% confidence interval around the average amount of change in SUVR observed in the sample. nih.gov A change in SUVR exceeding ±0.046 was considered a significant change in [18F]-Flutemetamol uptake. nih.govnih.gov
Applying this RCI to their sample, the study found that 14 out of 19 subjects showed significant increases in their SUVRs (≥+0.046), 2 remained stable within the confidence interval, and 3 showed decreases (≤−0.046). nih.gov The study also noted that higher baseline SUVRs were positively correlated with greater increases in SUVRs over time. nih.gov This application of the RCI provides a framework for interpreting longitudinal changes in [18F]-Flutemetamol uptake and can enhance confidence in using this tracer in longer therapeutic and prevention trials. nih.govnih.gov
Research Applications in Disease Models and Special Populations Preclinical/methodological
Assessment of Amyloid-β Pathology in Transgenic Animal Models (e.g., Tg2576 mice)
Flutemetamol (B1248471) F-18 has been utilized to evaluate Aβ deposition in several transgenic mouse models of Alzheimer's disease, including APP23, Tg2576, and APPswe-PS1dE9. nih.govnih.gov In vivo positron emission tomography (PET) imaging studies have demonstrated that Flutemetamol F-18 can detect age-dependent increases in Aβ plaque burden.
In a notable study, increased retention of this compound was observed in the brains of older APP23 mice, which are known for their slow plaque deposition and large, dense-cored Aβ deposits. nih.govnih.gov For instance, in APP23 mice, the retention in the frontal cortex was shown to increase progressively between 9 and 18 months of age. nih.gov However, the tracer did not show a significant advantage in detecting amyloid deposits in Tg2576 and APPswe-PS1dE9 mice when compared to its structural analogue, [11C]PIB. nih.govnih.gov This has been attributed to the different plaque structures or lower plaque loads in these particular mouse models. nih.gov
Ex vivo and in vitro autoradiography have confirmed that this compound binding co-localizes with Aβ deposits identified by histopathological staining, such as Thioflavin S and anti-Aβ1-40 immunohistochemistry. nih.gov While this compound showed good brain uptake and binding to Aβ deposits in Tg2576 mice, its higher lipophilicity compared to [11C]PIB might present challenges in the analysis of PET data. researchgate.net
Table 1: this compound Retention in Transgenic Mouse Models
| Mouse Model | Age (months) | Observation | Reference |
|---|---|---|---|
| APP23 | 9-18 | Increased tracer retention in the frontal cortex with age. | nih.gov |
| Tg2576 | 19-22 | Modest increasing trends with high variability; no notable advantage over [11C]PIB. | nih.gov |
| APPswe-PS1dE9 | Up to 19 | Did not show an increase in tracer retention with age. | nih.govresearchgate.net |
Methodological Studies on Amyloid Accumulation in Early Phases of Pathology
This compound PET has proven to be a sensitive tool for detecting the early stages of amyloid pathology. nih.govpsychiatrictimes.com Research has demonstrated its ability to identify neuritic plaque burden even before the manifestation of significant cognitive decline. psychiatrictimes.com Visual assessment of this compound PET images can effectively detect early amyloid pathology and also grade its extent. nih.goveuropa.eu
A study involving 497 individuals at different stages of Alzheimer's disease progression showed excellent agreement between visual readings of this compound scans and quantitative measures of brain amyloid load, such as the Centiloid (CL) scale. nih.goveuropa.eu The visual assessment was sensitive enough to detect early pathology, with an optimal Centiloid cut-off of 17 for distinguishing between positive and negative scans. nih.gov Furthermore, each additional brain region showing tracer uptake in the visual read corresponded to a significant increase in the global Centiloid value, indicating that visual assessment can provide a semi-quantitative measure of amyloid burden. nih.gov These findings support the use of this compound PET as a valuable method for studying the initial phases of amyloid accumulation. nih.gov
Longitudinal Research on Amyloid Load Changes Over Time
Longitudinal studies utilizing this compound PET have been crucial in understanding the trajectory of amyloid accumulation over time. frontiersin.org These studies have demonstrated that this compound can effectively track the progression of Aβ deposition across the spectrum of Alzheimer's disease, from cognitively normal individuals to those with mild cognitive impairment (MCI) and dementia. frontiersin.org
In a longitudinal study, the annual rate of change in cortical this compound standardized uptake value ratios (SUVR) was significantly correlated with the changes observed with [11C]PIB PET. frontiersin.org The rate of amyloid accumulation was found to differ between cortical regions, with the precuneus and frontal cortex showing prominent increases, particularly in individuals with MCI. frontiersin.org Another study focusing on cognitively intact individuals found that Apolipoprotein E ε4 (APOE4) carriers had a significantly higher rate of amyloid accumulation as measured by this compound PET over a mean interval of 6.2 years. nih.gov This research highlights the utility of this compound in monitoring disease progression and evaluating the effectiveness of anti-amyloid therapies in clinical trials. nih.gov However, one study found no association between this compound PET-derived SUVRs and the rate of clinical progression in patients with established clinical Alzheimer's disease. theragnostics.no
Table 2: Key Findings from Longitudinal this compound Studies
| Study Population | Key Finding | Reference |
|---|---|---|
| AD, MCI, and Cognitively Normal subjects | Annual rate of change in this compound SUVR correlated with [11C]PIB SUVR changes. | frontiersin.org |
| Cognitively intact APOE4 carriers vs. non-carriers | APOE4 carriers showed a significantly higher rate of amyloid accumulation. | nih.gov |
| Patients with clinical Alzheimer's Disease | No association found between baseline amyloid load and the rate of clinical progression. | theragnostics.no |
Inter-Tracer Comparability Studies: [18F]Flutemetamol vs. [11C]PIB
Numerous studies have directly compared this compound with the first-generation amyloid tracer, [11C]Pittsburgh Compound B ([11C]PIB), to establish its relative performance. nih.govnih.govresearchgate.net As a fluorinated derivative of [11C]PIB, this compound shares a similar chemical structure and has demonstrated comparable diagnostic performance in detecting cortical Aβ deposition. frontiersin.orgresearchgate.net
Quantitative comparisons have shown a strong correlation between the cortical uptake values of the two tracers. nih.govconsensus.app For instance, a study involving 166 participants across the Alzheimer's disease spectrum reported a high correlation (r = 0.94) between this compound SUVR and [11C]PIB distribution volume ratios (DVR). nih.govconsensus.appconsensus.app Both tracers were able to effectively distinguish between individuals with Alzheimer's disease and healthy controls, with this compound showing a sensitivity of 97.2% and a specificity of 85.3% in one study. nih.govresearchgate.netconsensus.app
Table 3: Comparison of [18F]Flutemetamol and [11C]PIB
| Parameter | Finding | Reference |
|---|---|---|
| Correlation (Cortical Uptake) | Strongly correlated (r = 0.94). | nih.govconsensus.app |
| Diagnostic Performance | Similar ability to discriminate between AD and healthy controls. | nih.govnih.gov |
| White Matter Uptake | Higher with this compound. | nih.govresearchgate.net |
| Sensitivity (vs. HC) | 97.2% | nih.govconsensus.app |
| Specificity (vs. HC) | 85.3% | nih.govconsensus.app |
Research into Amyloid Detection in Non-Alzheimer's Amyloidopathies
The application of this compound has extended beyond Alzheimer's disease to investigate other conditions characterized by amyloid deposition. nih.govresearchgate.netsemanticscholar.org One such area of research is cerebral amyloid angiopathy (CAA), a condition where amyloid proteins build up in the walls of brain arteries. neurology.orgnih.gov Studies have shown that this compound PET can help in the classification of CAA, particularly in distinguishing it from arteriolosclerosis-related small vessel disease, which can have implications for predicting the risk of recurrent bleeding. neurology.orgnih.gov
This compound has also been used to investigate amyloid deposition in hereditary transthyretin (ATTRv) amyloidosis, a systemic amyloidosis that can affect the central nervous system. nih.gov In long-term survivors of ATTRv amyloidosis with neurological symptoms, this compound PET revealed amyloid deposition, particularly in the cerebellum. nih.gov This cerebellar uptake profile appears to be more pronounced in ATTRv amyloidosis compared to Alzheimer's disease and may be associated with transient focal neurological episodes. nih.gov These findings suggest a potential role for this compound in the differential diagnosis of various amyloidopathies. nih.govresearchgate.netsemanticscholar.org
Methodological Considerations and Challenges in 18f Flutemetamol Research
Non-Specific White Matter Retention and its Research Implications
A significant challenge in [18F]Flutemetamol PET imaging is the notable non-specific retention of the tracer in white matter regions of the brain. nih.govacs.orgeuropa.eu This phenomenon is observed in both healthy individuals and patients with AD. europa.eunih.gov Compared to [11C]Pittsburgh Compound B ([11C]PiB), [18F]Flutemetamol typically exhibits higher white matter uptake. nih.gov The exact biophysical basis for this white matter retention is not definitively explained, but potential explanations include non-specific uptake related to the tracer's lipophilicity in the high lipid content of white matter and possible aberrant binding to beta-sheet structured myelin basic protein. nih.gov
This non-specific white matter retention has several implications for research. It can pose challenges for image interpretation, particularly in distinguishing cortical amyloid binding from adjacent white matter signal, especially due to partial volume effects (PVE), where signal from areas of high uptake spills over into neighboring areas of low uptake. nih.govnih.gov This can lead to an overestimation of specific binding in cortical regions when using semi-quantitative methods like the standardized uptake value ratio (SUVr), which is affected by the non-displaceable signal. snmjournals.org The overestimation is not constant and appears to increase with higher tracer binding. snmjournals.org While white matter uptake is similar in healthy subjects and AD patients, its presence can reduce the difference between specific and non-specific binding, potentially impacting the sensitivity for visualizing Aβ pathology, particularly at low levels of deposition. acs.orgresearchgate.net This can affect the selection of subjects for amyloid-directed therapies. acs.org
Impact of Genetic Factors (e.g., APOE Status) on Imaging Characteristics
Genetic factors, most notably the Apolipoprotein E (APOE) genotype, are known to influence the risk of developing sporadic AD and are associated with amyloid aggregation. nih.gov The APOE ε4 allele, the largest genetic risk factor for sporadic AD, is linked to a higher rate of amyloid deposition in a gene dose-dependent manner across the spectrum of AD, including asymptomatic, mild cognitive impairment (MCI), and AD stages. nih.gov
Research has investigated the association between APOE status and [18F]Flutemetamol imaging characteristics. While APOE ε4 carrier status is strongly associated with cortical Aβ accumulation, studies have suggested that APOE ε4 genotype may not directly influence cerebrospinal fluid (CSF) levels of Aβ42 independently of cortical Aβ deposition. usc.edu However, APOE ε4 status has been demonstrated to significantly influence amyloid imaging results in general. nih.gov This suggests that while APOE genotype is a critical factor in amyloid pathology development, its direct impact on the imaging characteristics of [18F]Flutemetamol needs careful consideration in research, particularly when interpreting amyloid load and its progression in individuals with different APOE genotypes. nih.gov
Challenges in Quantitative Analysis for Borderline or Low Amyloid Burden
Quantitative analysis of [18F]Flutemetamol PET images, often using SUVr or the Centiloid scale, offers a more objective and continuous measure of Aβ burden compared to visual interpretation. researchgate.netamegroups.org However, challenges exist, particularly in accurately quantifying low or borderline amyloid burden. snmjournals.orgsnmjournals.org
Assessing amyloid pathology in populations with low amyloid burden, such as cognitively normal elderly individuals, is challenging. snmjournals.orgsnmjournals.org The non-specific white matter uptake seen with [18F]Flutemetamol, combined with potential overestimation from static scanning, can contribute to this difficulty and may lead to a tendency for visual assessments to classify regions as positive. snmjournals.orgsnmjournals.org In cases with low amyloid binding, SUVr can overestimate amyloid burden compared to more quantitative methods like non-displaceable binding potential (BPND). snmjournals.org This overestimation by SUVr can influence visual assessments and is not constant, increasing with higher tracer binding. snmjournals.org
Studies comparing quantitative assessments (SUVr, Centiloid) with visual interpretation have found high agreement, particularly when using established cutoff values. researchgate.netnih.govsnmjournals.org For example, a study found high agreement (kappa = 0.88) between quantitative assessments (SUVR of 1.13 and Centiloid of 16) and visual interpretation in patients with cognitive impairment and suspected AD. researchgate.netnih.gov However, discordant cases, particularly those with borderline SUVR and Centiloid values, can occur, often due to diffuse or mildly focal elevation of cortical activity that can confuse visual interpretation. researchgate.netnih.gov This highlights the inherent challenge in definitively classifying cases with low or borderline amyloid levels using quantitative methods alone and underscores the need for robust thresholds and potentially more advanced analysis techniques. snmjournals.org
Visual Interpretation Bias and the Role of Quantitative Adjuncts in Research
Visual interpretation is a common method for assessing [18F]Flutemetamol PET scans, classifying them as either amyloid-positive or negative based on the pattern of tracer uptake. amegroups.orgamypad.eu However, visual interpretation is subjective and can be influenced by bias, leading to inter-reader variability. researchgate.net
Studies have shown that inter-reader agreement in visual assessment can be moderate, particularly when using SUVr images. snmjournals.org The challenge of disentangling the white matter pattern from the cortical signal can make assessment difficult, especially in populations with low amyloid burden. snmjournals.org Experience levels of readers can also influence interpretations. snmjournals.org
Quantitative methods serve as valuable adjuncts to visual interpretation in research to mitigate bias and improve accuracy. europa.euresearchgate.netnih.gov Quantitative analysis provides objective and continuous measures of amyloid burden, which can help to reduce inter-reader variability. diva-portal.org Implementing semi-quantification in addition to visual assessment of SUVr images can help to reduce false-positive classifications, particularly in populations with low amyloid burden. snmjournals.orgsnmjournals.org
Using quantitative thresholds derived from validation studies, often against histopathology or large cohorts, can provide a more standardized approach to scan classification. snmjournals.orgnih.gov For instance, an SUVr threshold derived from autopsy cohorts has shown good agreement with histopathologic classification and strong concordance with visual reads. snmjournals.orgnih.gov The Centiloid scale is also becoming a standard for quantifying amyloid deposition, allowing for comparison across different tracers and analysis methods. researchgate.netresearchgate.net
The reliability of using quantitative information as an adjunct to visual inspection has been analyzed in clinical studies, demonstrating high concordance between the two methods when using CE marked software for quantitative analysis. europa.euresearchgate.netnih.gov While visual interpretation remains a standard, particularly in clinical settings, the integration of quantitative analysis is crucial in research to enhance the reliability and precision of [18F]Flutemetamol PET studies, especially when dealing with subtle amyloid pathology or in longitudinal studies assessing changes over time. diva-portal.orgsnmjournals.orgfrontiersin.org
Data Table Example (Illustrative based on search results):
| Study Population (Example) | Imaging Metric | Inter-reader Agreement (Kappa) | Concordance with Quantitative (Kappa/%) | Key Finding | Source |
| Cognitively Normal Elderly (Low Amyloid Burden) | SUVr (Visual) | 0.57 (Moderate) | Lower than BPND | Challenging assessment due to white matter uptake | snmjournals.org |
| Cognitively Normal Elderly (Low Amyloid Burden) | BPND (Visual) | 0.77 (Good) | Higher than SUVr | Improved agreement with quantitative method | snmjournals.org |
| Patients with Cognitive Impairment (Suspected AD) | SUVr (Visual vs. Quantitative SUVR=1.13) | Not specified | 0.88 (High Agreement) | Quantitative analysis provides objective cutoffs | researchgate.netnih.gov |
| Amnestic MCI Patients | Composite SUVr (Across 4 software packages) | Average ICC = 0.97 | 95% Agreement (at 0.6 SUVr threshold) | High reliability of quantitative software | nih.govsnmjournals.org |
Future Directions and Emerging Research Avenues
Development of Novel Quantification and Analysis Algorithms (e.g., AI/Machine Learning)
The development of novel quantification and analysis algorithms, including those based on Artificial Intelligence (AI) and Machine Learning (ML), is a significant area of research for Flutemetamol (B1248471) F-18 PET imaging. These advanced computational techniques aim to improve the accuracy, objectivity, and accessibility of interpreting Flutemetamol F-18 scans researchgate.net. Supervised machine learning techniques, such as Support Vector Machines (SVM), have been evaluated for their ability to replicate the binary classification of amyloid scans (normal versus Alzheimer-like) typically performed by visual readers nih.gov. Studies have shown that SVM-based classifiers can accurately replicate assignments based on visual reads, with high accuracy nih.gov. These algorithms can identify specific brain regions, such as the striatum, precuneus, cingulate, and middle frontal gyrus, as having high diagnostic value nih.gov. The application of deep learning, including convolutional neural networks (CNNs), is also being explored for automated lesion detection and segmentation in this compound PET images researchgate.netmdpi.com. This involves normalizing PET data and dividing it into amyloid accumulation zones for automated analysis researchgate.net. Research indicates that automated methods can achieve good performance in detecting and segmenting amyloid deposits, potentially overcoming limitations of manual visual assessment which can be dependent on reader training and experience researchgate.net. The use of quantitative measures like standardized uptake value ratios (SUVRs) and their conversion to the Centiloid scale are also being explored to standardize measures of cerebral radiotracer retention across different tracers and sites, facilitating quantitative analysis and comparison researchgate.net.
Integration with Multi-Modal Imaging Techniques in Research (e.g., MRI, FDG-PET)
Integration of this compound PET imaging with other neuroimaging modalities, such as Magnetic Resonance Imaging (MRI) and FDG-PET, is a crucial research avenue. Each modality offers unique insights into brain structure, function, and pathology arxiv.org. Structural MRI provides information on brain atrophy, while ¹⁸F-fluorodeoxyglucose (FDG)-PET captures regional hypometabolism arxiv.org. Amyloid PET, including this compound, detects amyloid plaque accumulation arxiv.org. The integration of these modalities can significantly improve the prediction of disease progression and enhance diagnostic accuracy arxiv.org. Studies have demonstrated the utility of synthesizing PET images from structural MRI using deep generative models, which can be adapted to accommodate different amyloid radiotracers like this compound arxiv.org. Early-phase amyloid-PET scans, including those using this compound, have shown positive correlations with ¹⁸F-FDG PET images, providing perfusion-like information that can serve as a proxy for cerebral metabolism nih.govmdpi.comelsevier.es. This suggests that early-phase amyloid imaging could potentially offer insights into neurodegeneration, complementing the amyloid load information obtained from later frames nih.gov. Research is exploring the comparability between early-phase this compound PET and ¹⁸F-FDG-PET brain topography, finding positive correlations and good correspondence between hypoperfusion and hypometabolism patterns nih.gov. This integration allows for a more comprehensive understanding of the complex interplay between amyloid pathology and neurodegenerative processes.
Further Standardization Efforts Across Research Sites and Scanners
Standardization of this compound PET imaging protocols and interpretation across different research sites and scanners is essential for ensuring consistency and comparability of results, particularly in multi-center studies and clinical trials. While efforts have been made to standardize acquisition protocols, variations in scanners, reconstruction methods, and analysis techniques can still introduce variability d-nb.infosnmjournals.org. The development of standardized methods for quantifying amyloid PET tracers, such as the Centiloid scale, aims to provide a common scale for measuring cerebral radiotracer retention, allowing for better comparison across different tracers and sites researchgate.net. Research is ongoing to evaluate the concordance between visual reads and quantitative classification methods using standardized approaches researchgate.net. Studies have investigated the impact of using standardized uptake value ratios (SUVRs) to reduce interreader variability in the interpretation of amyloid PET scans ajnr.org. The development of universal visual rating protocols for different ¹⁸F-labeled amyloid tracers, including this compound, is also being explored to improve consistency among readers, especially less-experienced ones snmjournals.org. These standardization efforts are crucial for the reliable implementation of this compound PET imaging in both research and clinical settings.
Exploring Early-Phase Imaging for Metabolic Correlates in Research Models
Exploring the utility of early-phase this compound imaging to assess metabolic correlates in research models is an emerging area. Early-phase amyloid PET scans are known to provide information related to cerebral perfusion, which is closely linked to metabolic activity researchgate.netnih.govmdpi.com. Research has shown that early-phase imaging with amyloid tracers, including this compound, can correlate significantly with ¹⁸F-FDG PET images, which are a widely used biomarker for brain metabolism and neurodegeneration researchgate.netmdpi.com. This suggests that early-phase this compound PET could potentially provide insights into metabolic changes occurring in the brain, in addition to the assessment of amyloid load from later-phase imaging researchgate.netnih.gov. Studies comparing early-phase this compound PET with other tracers like ¹⁸F-FP-CIT have also shown significant correlations in uptake patterns, further supporting the potential of early-phase amyloid imaging to reflect perfusion or metabolic-like information researchgate.net. Investigating these correlations in various research models can help to better understand the relationship between amyloid pathology, cerebral blood flow, and metabolic dysfunction in the early stages of neurodegenerative diseases.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15950376 |
| Amyloid-beta | 16131051, 57339250, 71581489 |
| Fluorodeoxyglucose F 18 (FDG) | 450503, 11469444, 9920539, 25173432 |
| Pittsburgh Compound B (PiB) | 61878 |
| Florbetapir F 18 | 10107393 |
| Florbetaben F 18 | 25173432 |
| Flortaucipir F 18 | Not found in search results |
| FP-CIT F 18 | Not found in search results |
Interactive Data Table (Example - based on potential data from search results, illustrative)
While the search results provided qualitative findings and correlations rather than specific numerical datasets suitable for a comprehensive interactive table within the scope of the requested sections, an illustrative example of a potential data table structure based on the type of research discussed could be as follows, if quantitative data were explicitly presented:
| Research Area | Metric (e.g., Accuracy, Correlation Coefficient) | This compound Result | Comparison Result (e.g., Visual Read, FDG-PET) | Study Reference |
| AI/ML Classification (e.g., SVM) | Accuracy of replicating visual reads | 100% nih.gov | Visual Reads | nih.gov |
| Multi-Modal Integration (Early-phase PET vs FDG) | Intrapatient Correlation Coefficient (r) | 0.94 ± 0.05 mdpi.com | FDG-PET mdpi.com | mdpi.com |
| Standardization (Interreader Agreement) | Kappa Coefficient (with SUVR adjunct) | 0.92 ajnr.org | Qualitative Read (0.69) ajnr.org | ajnr.org |
| Early-Phase Metabolic Correlates (vs FP-CIT) | Correlation Coefficient (rho) | 0.80 (SUVR) researchgate.net | FP-CIT researchgate.net | researchgate.net |
Q & A
Q. What is the biochemical mechanism of Flutemetamol F-18 in detecting β-amyloid plaques, and how is it validated in preclinical studies?
this compound binds selectively to fibrillar β-amyloid plaques via its thioflavin-derived structure, analogous to Pittsburgh compound B (PiB). The fluorine-18 isotope emits positrons detectable via PET, enabling quantification of amyloid density. In vitro validation includes:
- Dissociation constant (Kd) : 6.7 nM in postmortem human brain homogenates, confirming high affinity .
- Specificity : Autoradiography and immunohistochemistry correlations (e.g., monoclonal β-amyloid antibodies) validate target selectivity .
- Cross-species relevance : Binding assays using transgenic mouse models of Alzheimer’s disease (AD) confirm translational relevance .
Q. What experimental protocols ensure reproducibility in this compound PET imaging studies?
Key methodological considerations include:
- Dosage standardization : 185 MBq (±10%) administered intravenously, with imaging 90–110 minutes post-injection to optimize tracer uptake .
- Image acquisition : 20-minute list-mode scans reconstructed with CT/MRI co-registration to correct for attenuation .
- Reference regions : Cerebellar gray matter, whole cerebellum, or pons for SUVR (standardized uptake value ratio) normalization, validated against autopsy-confirmed amyloid loads .
| Parameter | Protocol Detail | Source |
|---|---|---|
| Tracer dose | 185 MBq (±10%) | |
| Uptake period | 90–110 minutes | |
| Reference regions | Cerebellar gray matter, pons |
Advanced Research Questions
Q. How do quantitative SUVR thresholds for this compound compare across heterogeneous cohorts, and what factors drive variability?
SUVR thresholds vary depending on cohort characteristics and reference regions:
- Autopsy validation : A cutoff of 1.56 (pons reference) showed 92% sensitivity and 89% specificity for amyloid positivity in autopsy-confirmed AD cases .
- Cohort differences : Healthy controls exhibit lower SUVR variability (mean 1.2 ± 0.15) compared to mild cognitive impairment (MCI) cohorts (1.5 ± 0.3), partly due to age-related amyloid accumulation .
- Scanner harmonization : Multi-center studies require standardized reconstruction algorithms (e.g., OSEM with time-of-flight) to minimize inter-scanner variability .
Q. What methodological challenges arise when cross-validating this compound with other amyloid tracers (e.g., C-11 PiB) in longitudinal studies?
Cross-tracer validation highlights:
- Correlation strength : Flutemetamol SUVR correlates strongly with C-11 PiB (r=0.905, slope=0.99) but shows lower cortical binding than PiB in early AD stages .
- Tracer kinetics : Flutemetamol’s faster clearance from white matter reduces non-specific binding, improving signal-to-noise ratios in cortical regions .
- Diagnostic concordance : Visual reads of Flutemetamol PET align with PiB in 89% of cases, but discrepancies arise in borderline SUVR (1.3–1.6) due to reference region selection .
Q. How do ethnic differences in pharmacokinetics impact this compound dosimetry and safety profiles?
Biokinetic studies in Japanese vs. Caucasian cohorts reveal:
- Absorbed doses : Urinary bladder wall receives the highest dose (0.24 mGy/MBq), with no significant ethnic differences in organ-level dosimetry .
- Safety : Adverse events are rare (<1%), limited to mild injection-site reactions, and unrelated to ethnicity .
- Excretion : Renal clearance dominates (>90%), necessitating hydration protocols to reduce bladder radiation exposure .
Contradictions and Methodological Debates
Q. What evidence supports or challenges the use of this compound in non-AD amyloidopathies (e.g., cerebral amyloid angiopathy)?
- Support : Flutemetamol binds to vascular amyloid in cerebral amyloid angiopathy (CAA), with autoradiography confirming colocalization with Aβ40 in meningeal vessels .
- Challenges : Off-target binding to leptomeningeal melanin and blood-brain barrier leakage in CAA may confound interpretation .
Q. How can plasma biomarkers (e.g., p-tau217) be integrated with Flutemetamol PET to refine AD trial enrollment?
- Synergy : Plasma p-tau217 (cutoff: 2.5 pg/mL) predicts Flutemetamol positivity with 94% accuracy, reducing screening costs .
- Limitations : Plasma biomarkers lack regional specificity, requiring PET for spatial amyloid quantification in preclinical AD .
Research Design Recommendations
- Cohort stratification : Use SUVR 1.3–1.6 as an inclusion cutoff for early amyloid accumulation studies .
- Control groups : Include Aβ-negative healthy volunteers to define SUVR reference ranges (e.g., 1.0–1.2) .
- Multimodal integration : Pair Flutemetamol PET with FDG-PET or MRI to dissect amyloid vs. neurodegeneration contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
